2-chloro-6-fluoro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN3O2S/c1-7-11(13(21)19-5-6-22-14(19)17-7)18-12(20)10-8(15)3-2-4-9(10)16/h2-6H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLLOGDMHKGOEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Cyclocondensation
The thiazolo[3,2-a]pyrimidine ring is synthesized via cyclocondensation of thiouracil derivatives with α-haloketones or aldehydes. For the 7-methyl-5-oxo variant, 6-methyl-2-thiouracil serves as the starting material.
Procedure :
- Reactants :
- 6-Methyl-2-thiouracil (1.0 equiv)
- Bromoacetic acid (1.2 equiv)
- Acetic anhydride (solvent and dehydrating agent)
- Sodium acetate (base, 1.5 equiv)
Conditions :
Workup :
- Cool the mixture, pour into ice water, and filter the precipitate.
- Recrystallize from ethanol to yield 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine (70–75% yield).
Mechanistic Insight :
Bromoacetic acid reacts with thiouracil to form a thioether intermediate, which undergoes intramolecular cyclization under acidic conditions, eliminating H₂O to form the fused ring.
Alternative Route: Cyanamide Condensation
A patent describing 2-chloro-4,6-dimethoxypyrimidine synthesis (CAS CN1467206A) highlights the use of cyanamide reactions for pyrimidine ring formation. Adapting this method:
Reactants :
- Malononitrile (precursor for the pyrimidine ring)
- Methylamine hydrochloride (for N-methylation)
Conditions :
Yield : ~60% after recrystallization (methanol).
Benzamide Group Introduction
Acylation of the Thiazolo[3,2-a]Pyrimidine Amine
The 6-amino group on the pyrimidine ring is acylated with 2-chloro-6-fluorobenzoyl chloride.
Procedure :
- Reactants :
- 7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-amine (1.0 equiv)
- 2-Chloro-6-fluorobenzoyl chloride (1.1 equiv)
- Triethylamine (TEA, 2.0 equiv, base)
Conditions :
- Anhydrous dichloromethane (DCM), 0°C → room temperature, 12 hours.
- Monitor by TLC (ethyl acetate/hexane, 3:7).
Workup :
Yield : 65–70%.
Optimization Notes :
- Coupling Agents : HATU or EDCl improves yield to 80% by reducing side reactions.
- Solvent Effects : Switching to THF increases solubility but may lower reaction rate.
Reaction Optimization and Challenges
Key Variables
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0°C → RT | Prevents decomposition |
| Coupling Agent | HATU | +15% yield |
| Solvent | DCM | Balanced polarity |
| Reaction Time | 12 hours | Complete conversion |
Common Side Reactions
- N-Acetylation : Competing acetylation at the 5-oxo group (mitigated by using TEA).
- Ring Oxidation : Overheating leads to sulfoxide formation (avoided by inert atmosphere).
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
| Method | Purity (%) | Conditions |
|---|---|---|
| HPLC | 99.2 | C18 column, MeOH/H₂O (70:30) |
| Elemental Analysis | C 49.7, H 2.6 | Calculated: C 49.8, H 2.7 |
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the oxidation state of the thiazolo[3,2-a]pyrimidine moiety.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the chloro or fluoro groups.
Oxidation: Oxidized derivatives of the thiazolo[3,2-a]pyrimidine moiety.
Reduction: Reduced forms of the compound with altered functional groups.
Scientific Research Applications
2-chloro-6-fluoro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: It is explored for its properties in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .
Comparison with Similar Compounds
Key Differences :
- Methyl vs. Phenyl Substituents : The 7-methyl group in the target compound reduces steric hindrance compared to bulkier phenyl substituents in analogs like Compound 9, possibly favoring better pharmacokinetic profiles .
Crystallographic and Supramolecular Features
Crystallographic studies on analogs reveal insights into stability and intermolecular interactions:
- Unit Cell Packing : Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate forms triclinic crystals (space group P1) with intermolecular hydrogen bonds between carboxylate and DMF molecules .
- Hydrogen-Bonding Patterns : Methoxy and carbonyl groups in analogs like Compound 9 facilitate extended hydrogen-bonded networks, whereas the target compound’s chloro-fluoro groups may prioritize halogen interactions over traditional hydrogen bonds .
Comparative Data Table
Biological Activity
2-Chloro-6-fluoro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H13ClFN3O2S
- Molecular Weight : 365.8 g/mol
- CAS Number : 1021116-30-2
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and inflammation. The thiazolo[3,2-a]pyrimidine moiety is known to exhibit significant interactions with various enzymes and receptors, which may lead to the inhibition of critical signaling pathways such as AKT and ERK, both of which are implicated in cell survival and proliferation.
Anticancer Activity
Research has indicated that this compound demonstrates notable antiproliferative effects against several cancer cell lines. In vitro studies have shown that:
- Cell Lines Tested : A431 (skin cancer), A549 (lung cancer), and H1299 (non-small cell lung cancer).
- Results :
- Significant inhibition of cell proliferation was observed at concentrations ranging from 1 to 4 μM.
- Induction of apoptosis and cell cycle arrest were confirmed through assays such as flow cytometry and Western blot analysis, indicating potential as a therapeutic agent in cancer treatment.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise in reducing inflammatory cytokines. The following observations were made:
- Cytokines Assessed : IL-6 and TNF-α.
- Findings : The compound significantly decreased the levels of these pro-inflammatory markers, suggesting a dual action mechanism that could be beneficial in treating conditions characterized by inflammation.
Case Studies
-
Study on Antitumor Activity :
- A recent study synthesized various derivatives including this compound.
- The compound was evaluated for its ability to inhibit tumor growth in xenograft models, showing promising results that warrant further investigation into its clinical applicability.
-
Mechanistic Studies :
- Investigations into the compound's mechanism revealed that it affects the phosphorylation states of key proteins involved in the AKT and ERK pathways.
- These findings underscore the compound's potential as a dual-action therapeutic agent against both cancer and inflammatory diseases.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C16H13ClFN3O2S |
| Molecular Weight | 365.8 g/mol |
| CAS Number | 1021116-30-2 |
| Anticancer Activity | Significant inhibition at 1–4 μM |
| Anti-inflammatory Activity | Decreased IL-6 and TNF-α levels |
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain reflux temperatures (~110–120°C) to prevent side reactions.
- Solvent Choice : Use polar aprotic solvents (e.g., DMF) for coupling steps to enhance solubility .
- Purification : Recrystallize from ethyl acetate/ethanol (3:2) to achieve >75% yield and high purity .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclization | AcOH/Ac₂O, NaOAc, 10 h reflux | 78% | 95% | |
| Amidation | DMF, EDC/HOBt, 24 h RT | 65% | 98% |
Advanced: How can researchers resolve discrepancies in crystallographic data for this compound?
Methodological Answer:
Discrepancies in X-ray data (e.g., bond lengths, hydrogen bonding) require rigorous refinement and validation:
Software Tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and high-resolution structures .
Hydrogen Bond Analysis : Apply graph-set analysis (e.g., Etter’s formalism) to classify intermolecular interactions (e.g., C—H···O bifurcated bonds) and resolve packing ambiguities .
Validation Metrics : Ensure R factor < 0.06 and wR factor < 0.18, with data-to-parameter ratios > 15:1 to minimize overfitting .
Case Study :
In a related thiazolo-pyrimidine derivative, the pyrimidine ring exhibited a flattened boat conformation (C5 deviation: 0.224 Å). This was resolved by refining anisotropic displacement parameters and validating against NMR data .
Basic: Which spectroscopic methods are effective for characterizing purity and structural integrity?
Methodological Answer:
NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent integration (e.g., 2-chloro-6-fluorobenzamide protons at δ 7.4–8.1 ppm) and carbonyl signals (C=O at ~170 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the thiazolo-pyrimidine core.
Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₁₃ClFN₃O₂S: calc. 396.0372) .
HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. Table 2: Key Spectroscopic Data
| Technique | Key Peaks/Signals | Reference |
|---|---|---|
| ¹H NMR | δ 2.4 (CH₃), δ 7.8 (Ar-H) | |
| IR | 1720 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N) |
Advanced: How do electronic/steric effects of substituents influence structure-activity relationships (SAR)?
Methodological Answer:
Computational Modeling :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) to assess frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps for reactivity prediction .
- Docking Studies : Target enzymes (e.g., kinases) using AutoDock Vina to evaluate binding affinities of the chloro-fluoro benzamide group .
Comparative SAR :
Q. Table 3: SAR Trends in Thiazolo-Pyrimidines
| Substituent | Bioactivity (IC₅₀) | Solubility (LogP) | Reference |
|---|---|---|---|
| 7-Methyl | 12 nM (Kinase X) | 2.8 | |
| 6-Fluoro | 8 nM | 3.1 |
Basic: What bioactivity assays are suitable given its structural similarity to bioactive analogs?
Methodological Answer:
Kinase Inhibition : Use fluorescence polarization assays with recombinant kinases (e.g., EGFR, VEGFR) .
Antimicrobial Screening : Employ microdilution assays (MIC) against Gram-positive bacteria (e.g., S. aureus) .
Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
Q. Protocol :
- Kinase Assay : Incubate compound (0.1–10 µM) with ATP and substrate, measure phosphorylation via ADP-Glo™ .
Advanced: How to achieve enantiomeric purity in chiral intermediates?
Methodological Answer:
Chiral Resolution : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) and isopropanol/hexane eluents .
Asymmetric Synthesis : Catalyze key steps with Evans’ oxazaborolidines or Sharpless epoxidation .
Crystallization : Exploit differential solubility of diastereomeric salts (e.g., tartaric acid derivatives) .
Case Study :
In a related compound, enantiomeric excess (ee) of 98% was achieved using (R)-BINAP-Ru catalysis, confirmed by circular dichroism .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
